3-Methoxy-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H8BF3O3. It is a white to off-white crystalline powder with a melting point of approximately 158-162°C . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The compound is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions . These reactions are crucial in the synthesis of biologically active molecules .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent bonds with various biological targets .
Result of Action
The compound’s involvement in various chemical reactions suggests it may play a role in the synthesis of biologically active molecules .
Biochemical Analysis
Biochemical Properties
3-Methoxy-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes, which act as catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups between reactants .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in biochemical reactions suggests potential impacts on cell signaling pathways and gene expression. The compound may influence cellular metabolism by participating in reactions that modify cellular components, although specific studies on its cellular effects are limited .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with organic halides in the presence of palladium catalystsThe compound’s ability to participate in these reactions is due to its boronic acid functional group, which can form stable complexes with palladium .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions but may degrade over time when exposed to moisture or high temperatures. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests it can be used reliably in various biochemical experiments .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. Like other boronic acids, it is expected that the compound may exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects. Detailed studies are needed to determine the specific dosage effects and any associated toxicity in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. It is possible that the compound interacts with transporters or binding proteins that facilitate its movement within biological systems. The localization and accumulation of the compound may depend on its chemical properties and interactions with cellular components .
Preparation Methods
3-Methoxy-5-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxy-5-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity .
Chemical Reactions Analysis
3-Methoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Esterification: Boronic acids can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Scientific Research Applications
Comparison with Similar Compounds
3-Methoxy-5-(trifluoromethyl)phenylboronic acid can be compared to other boronic acids, such as:
Phenylboronic acid: Lacks the methoxy and trifluoromethyl groups, making it less electron-withdrawing and potentially less reactive in certain coupling reactions.
4-Methoxyphenylboronic acid: Similar in structure but lacks the trifluoromethyl group, which can influence the compound’s reactivity and stability.
3,5-Dimethoxyphenylboronic acid: Contains two methoxy groups, which can affect its electronic properties and reactivity compared to this compound.
The presence of the trifluoromethyl group in this compound makes it unique, as this group is highly electron-withdrawing and can significantly influence the compound’s reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEMDZIGTOAZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660239 | |
Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-97-7 | |
Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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